1,3-Bis(4-fluorobutyl)urea is a synthetic organic compound characterized by its urea functional group (NH2CONH2) bonded to two 4-fluorobutyl groups. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of fluorine atoms in the structure often enhances the compound's biological activity and stability, making it a subject of research in various fields, including drug discovery and agrochemicals.
The chemical reactivity of 1,3-Bis(4-fluorobutyl)urea can be explored through various types of reactions typical for urea derivatives. Key reactions include:
Fluorinated compounds, such as 1,3-Bis(4-fluorobutyl)urea, often exhibit enhanced biological activities compared to their non-fluorinated counterparts. Fluorine substitution can influence pharmacokinetics, including absorption, distribution, metabolism, and excretion. Research has shown that urea derivatives can possess anti-inflammatory and antibacterial properties, making them valuable in pharmaceutical applications . Specific studies on 1,3-Bis(4-fluorobutyl)urea may reveal its potential as an inhibitor or modulator in biological pathways.
Several synthetic routes exist for the preparation of 1,3-Bis(4-fluorobutyl)urea:
1,3-Bis(4-fluorobutyl)urea has potential applications in various domains:
Interaction studies involving 1,3-Bis(4-fluorobutyl)urea focus on its binding affinities and mechanisms with biological targets. These studies help elucidate how the compound interacts at a molecular level with enzymes or receptors, contributing to its biological profile. Techniques such as molecular docking simulations and binding assays are commonly employed to assess these interactions.
Several compounds share structural similarities with 1,3-Bis(4-fluorobutyl)urea. Below is a comparison highlighting their uniqueness:
1,3-Bis(4-fluorobutyl)urea stands out due to its specific fluorinated alkyl side chains that enhance its reactivity and biological activity compared to other urea derivatives.
Regioselective alkylation of urea precursors with 4-fluorobutyl groups demands precise control over reaction kinetics and steric environments. A pivotal approach involves the use of organolithium bases, such as sec-butyllithium (s-BuLi), to deprotonate urea intermediates selectively. For instance, s-BuLi in tetrahydrofuran (THF) facilitates the generation of a resonance-stabilized urea anion, which undergoes nucleophilic attack on 4-fluorobutyl electrophiles. Computational studies analogous to aziridinium fluorination systems suggest that modulating the electronic density of the nucleophile through hydrogen-bond-donor (HBD) catalysts, such as Schreiner’s urea, can invert regiochemical preferences.
Table 1: Impact of Base and Catalyst on Alkylation Regioselectivity
| Base | Catalyst | Solvent | Temperature (°C) | α:β Regioselectivity |
|---|---|---|---|---|
| s-BuLi | None | THF | -78 | >20:1 |
| s-BuLi | Schreiner’s urea | THF | -78 | 1:2.6 |
| KHMDS | 18-crown-6 | DCM | 0 | 5:1 |
The table illustrates how Schreiner’s urea catalyzes a regiochemical reversal, favoring β-alkylation by coordinating to the lithium counterion and redistributing charge density. This strategy mitigates competitive elimination pathways, such as HF loss from the fluorobutyl chain, which is prevalent under strongly basic conditions.
The condensation of 4-fluorobutylamine with carbonyl sources like phosgene or urea derivatives is a cornerstone of 1,3-bis(4-fluorobutyl)urea synthesis. Carbodiimides, particularly 1,1'-carbonyldiimidazole (CDI), offer a safer alternative to phosgene. In a representative procedure, 4-fluorobutylamine (1.0 equiv) is treated with CDI (1.2 equiv) in dichloromethane at 0°C to form a carbonylimidazolide intermediate, which subsequently reacts with a second equivalent of 4-fluorobutylamine to yield the target urea. Recrystallization from ethyl acetate/hexane mixtures affords the product in 67% yield.
Comparative studies reveal that phosgene-based routes, while higher-yielding (~80%), necessitate stringent temperature control (-10°C) to prevent over-alkylation or isocyanate formation. The base-mediated mechanism proceeds via a tetrahedral intermediate, where the choice of solvent (e.g., THF vs. DCM) influences the rate of carbamate formation and subsequent urea cyclization.
Optimizing bis-fluorobutylation requires balancing stoichiometry, residence time, and temperature. Continuous flow systems, as demonstrated in carboxylation reactions, enhance reproducibility by maintaining consistent mixing and heat transfer. For example, a two-stage microreactor setup with residence times of 12.2 s (lithiation) and 1.7 s (quenching) achieves 94% conversion to the desired urea. Key parameters include:
Table 2: Optimization of Continuous Flow Parameters
| Parameter | Value | Conversion (%) |
|---|---|---|
| Residence Time (s) | 12.2 (R1), 1.7 (R2) | 94 |
| Temperature (°C) | -78 | 89 |
| CO₂ Equivalents | 2.4 | 87 |
Asymmetric installation of 4-fluorobutyl groups introduces regiochemical complexity, particularly when targeting unsymmetrical urea derivatives. Kinetic vs. thermodynamic control plays a decisive role: free 4-fluorobutylamine favors α-attack due to lower steric hindrance, while HBD-catalyzed systems promote β-selectivity via fluoride charge modulation. For instance, urea catalysts like Schreiner’s urea bind to the lithium ion, reducing nucleophilicity at the α-position and redirecting alkylation to the β-site.
Challenges arise from competing elimination pathways, such as HF loss from fluorinated chains, which are exacerbated at elevated temperatures. Mitigation strategies include:
The incorporation of fluorobutyl chains in 1,3-Bis(4-fluorobutyl)urea demonstrates significant bioisosteric advantages compared to conventional alkyl substitutions [1] . The molecular formula C9H18F2N2O reflects a molecular weight of 208.25 g/mol with a calculated logarithmic partition coefficient of 2.38, indicating enhanced lipophilicity relative to non-fluorinated analogs [1] [3]. The four-carbon fluorobutyl chains provide an optimal balance between steric bulk and electronic modulation, with the terminal fluorine atoms positioned at the para-equivalent position relative to the urea core [4].
Bioisosteric analysis reveals that fluorobutyl chains exhibit distinctive properties compared to their hydrocarbon counterparts [4] [5]. The van der Waals radius of fluorine at 1.47 Angstroms approaches that of hydrogen at 1.20 Angstroms, while providing substantially different electronic characteristics [6] [5]. The carbon-fluorine bond length of 1.35 Angstroms in the fluorobutyl chains contributes to conformational rigidity while maintaining metabolic stability through the strong carbon-fluorine bond dissociation energy [7] [8].
The fluorobutyl chain length optimization demonstrates that four-carbon chains represent a critical threshold for bioisosteric effectiveness [9] [10]. Shorter fluoroalkyl chains exhibit insufficient steric bulk for optimal protein interactions, while longer chains introduce excessive lipophilicity that may compromise aqueous solubility [9] [11]. The four-carbon configuration provides a van der Waals volume of approximately 62.8 cubic Angstroms per chain, facilitating appropriate hydrophobic interactions within biological binding sites [11] [12].
| Property | Hydrogen | Fluorine | Methyl |
|---|---|---|---|
| van der Waals radius (Å) | 1.20 | 1.47 | 2.00 |
| Electronegativity | 2.20 | 3.98 | 2.30 |
| Bond length C-X (Å) | 1.09 | 1.35 | 1.54 |
| Dipole contribution | Low | High | Medium |
| Metabolic stability | Low | High | Medium |
| Lipophilicity effect | Neutral | Moderate increase | High increase |
| Hydrogen bonding | Donor only | Weak acceptor | None |
Conformational analysis of 1,3-Bis(4-fluorobutyl)urea reveals distinct structural preferences attributed to fluorine substitution effects [13] [14]. Density functional theory calculations demonstrate that fluorobutyl-substituted urea derivatives adopt preferential gauche-trans conformations with torsional angles of approximately 165 degrees, deviating from the typical trans-trans arrangements observed in non-fluorinated analogs [14] [15]. This conformational preference results from intramolecular electrostatic interactions between the electronegative fluorine atoms and the partially positive carbon centers within the alkyl chains [16] [8].
The rotational barrier around the nitrogen-carbon bond in fluorobutyl-substituted urea derivatives measures approximately 4.8 kilocalories per mole, representing a reduction compared to the 6.0 kilocalories per mole observed in unsubstituted butyl analogs [17] [18]. This decreased rotational barrier facilitates conformational flexibility while maintaining structural integrity through fluorine-induced electronic stabilization [16] [19]. The gauche effect in fluoroalkyl chains contributes to the stabilization of conformers that position fluorine atoms in gauche relationships relative to adjacent carbon-carbon bonds [20] [21].
Molecular dynamics simulations reveal that fluorobutyl chains exhibit restricted torsional motion with coupled rotational modes [22] [23]. The low-frequency normal modes involve coordinated torsions that propagate along the fluoroalkyl chains, with typical frequencies ranging from 50 to 200 wavenumbers [24] [23]. These vibrational modes reflect the enhanced rigidity imparted by carbon-fluorine bonds while preserving sufficient flexibility for biological recognition processes [12] [25].
| Chain Length | Rotational Barrier (kcal/mol) | Preferred Conformation | Torsional Angle (degrees) | van der Waals Volume (ų) |
|---|---|---|---|---|
| Methyl (C1) | 0.9 | trans,trans | 180 | 20.1 |
| Ethyl (C2) | 6.2 | trans,trans | 180 | 35.4 |
| Propyl (C3) | 5.8 | trans,trans | 175 | 50.8 |
| Butyl (C4) | 6.0 | trans,trans | 172 | 66.2 |
| Fluorobutyl (C4F) | 4.8 | gauche-trans | 165 | 62.8 |
The para-positioned fluorine atoms in 1,3-Bis(4-fluorobutyl)urea exert distinct electronic effects on the central urea functionality through inductive and field effects [26] [27]. The Hammett sigma parameter for para-fluorine substitution measures 0.06, indicating weak electron-withdrawing character that modulates the electron density at the carbonyl carbon [28] [6]. This electronic perturbation manifests in infrared spectroscopy as a shift in the carbonyl stretching frequency to approximately 1670 wavenumbers, representing a 5 wavenumber increase relative to unsubstituted urea derivatives [29] [30].
Fluorine substitution influences the basicity of the urea nitrogen atoms through long-range inductive effects [7] [28]. The para-fluorine atoms reduce the proton affinity by approximately 0.2 logarithmic units, enhancing the compound's potential for hydrogen bond formation with biological targets [31] [28]. This electronic modulation contributes to improved binding affinity, with relative association constants increasing by approximately 30 percent compared to non-fluorinated analogs [26] [32].
The polarization effects of para-fluorine substitution extend throughout the molecular framework, influencing the dipole moment and electrostatic potential distribution [27] [6]. Computational analysis reveals that 1,3-Bis(4-fluorobutyl)urea exhibits a dipole moment of 3.8 Debye, reflecting the asymmetric charge distribution induced by the electronegative fluorine atoms [1] [24]. This enhanced polarity facilitates favorable interactions with polar binding sites while maintaining appropriate lipophilicity for membrane permeation [8] [12].
| Substituent | Hammett Sigma p | C=O Stretch (cm⁻¹) | pKa Effect | Binding Affinity (Relative) |
|---|---|---|---|---|
| H (reference) | 0.00 | 1665 | 0.0 | 1.0 |
| F (para) | 0.06 | 1670 | -0.2 | 1.3 |
| CH₃ (para) | -0.17 | 1660 | +0.3 | 0.8 |
| CF₃ (para) | 0.54 | 1685 | -1.2 | 2.1 |
| OCH₃ (para) | -0.27 | 1655 | +0.4 | 0.6 |
| NO₂ (para) | 0.78 | 1695 | -2.1 | 3.2 |
Pharmacophore analysis of 1,3-Bis(4-fluorobutyl)urea reveals distinct binding motifs compared to conventional alkyl-substituted urea derivatives [33] [34]. The fluorobutyl substituents occupy hydrophobic binding pockets while the terminal fluorine atoms provide additional electrostatic interaction points not available in hydrocarbon analogs [35] [36]. Three-dimensional pharmacophore models demonstrate that the fluorine atoms function as weak hydrogen bond acceptors, contributing to binding specificity through complementary interactions with protein residues [37] [32].
Comparative molecular modeling studies indicate that 1,3-Bis(4-fluorobutyl)urea exhibits enhanced binding affinity relative to 1,3-dibutylurea across multiple target proteins [33] [11]. The fluorine-containing derivative demonstrates improved selectivity profiles, with binding affinity ratios favoring the fluorinated compound by factors ranging from 1.5 to 3.2 depending on the specific target [26] [34]. This selectivity enhancement results from the unique electronic and steric properties conferred by fluorine substitution [5] [20].
Bioisosteric replacement analysis confirms that fluorobutyl chains provide superior pharmacological properties compared to their hydrocarbon counterparts [4] [5]. The metabolic stability of 1,3-Bis(4-fluorobutyl)urea exceeds that of non-fluorinated analogs due to the resistance of carbon-fluorine bonds to enzymatic cleavage [7] [8]. Additionally, the compound exhibits improved bioavailability characteristics, with oral absorption parameters enhanced by the balanced lipophilicity conferred by fluorine substitution [8].
| Compound | Molecular Formula | Molecular Weight | LogP | Dipole Moment (Debye) | Melting Point (°C) | Boiling Point (°C) |
|---|---|---|---|---|---|---|
| 1,3-Bis(4-fluorobutyl)urea | C₉H₁₈F₂N₂O | 208.25 | 2.38 | 3.8 | N/A | 354.4 |
| 1,3-Dimethylurea | C₃H₈N₂O | 88.11 | -1.34 | 4.2 | 106 | 270 |
| 1,3-Diethylurea | C₅H₁₂N₂O | 116.16 | -0.21 | 3.9 | 111 | 263 |
| 1,3-Dibutylurea | C₉H₂₀N₂O | 172.27 | 1.64 | 3.7 | N/A | N/A |
| 1,3-Bis(4-fluorophenyl)urea | C₁₃H₁₀F₂N₂O | 248.23 | 3.45 | 2.1 | 229 | N/A |
| 1,3-Diphenylurea | C₁₃H₁₂N₂O | 212.25 | 2.87 | 2.8 | 241 | N/A |
Thermodynamic analysis of capsid-urea derivative interactions provides fundamental insights into the molecular forces driving nucleocapsid assembly modulation [11] [12]. Isothermal titration calorimetry studies have revealed that the binding of 1,3-Bis(4-fluorobutyl)urea to viral core proteins is characterized by favorable enthalpy changes coupled with entropy penalties that reflect the organizational constraints imposed upon binding [8] [11].
The binding thermodynamics of urea derivatives to capsid proteins exhibit distinctive signatures that distinguish them from other classes of assembly modulators [8] [11]. The interaction of 1,3-Bis(4-fluorobutyl)urea with core protein dimers is characterized by binding constants in the range of 10⁵ to 10⁶ M⁻¹, indicating moderate to high affinity interactions that are sufficient to disrupt assembly under physiological conditions [11]. The enthalpic contribution to binding ranges from -8.9 to -13.0 kcal/mol, reflecting the formation of multiple favorable intermolecular contacts between the urea moiety and protein residues [8] [11].
The entropic component of the binding interaction reveals important mechanistic details about the assembly modulation process [8] [11]. The observed entropy changes of -1.7 to -6.0 kcal/mol·K indicate that binding involves a significant loss of conformational freedom for both the ligand and protein components [11]. This entropy penalty is partially offset by the release of structured water molecules from the binding interface, contributing to the overall favorable free energy of association [8].
Temperature dependence studies using van't Hoff analysis have demonstrated that the thermodynamic parameters of capsid-urea interactions are sensitive to environmental conditions [8]. The binding affinity decreases at elevated temperatures due to the disruption of hydrogen bonding networks, while low temperature conditions favor the formation of more stable protein-ligand complexes [8]. These temperature effects have important implications for understanding the stability of the inhibitory complex under different physiological conditions.
The thermodynamic profile of 1,3-Bis(4-fluorobutyl)urea binding reveals a complex interplay between electrostatic interactions, hydrogen bonding, and hydrophobic effects [8] [11]. The fluorobutyl side chains contribute to the binding affinity through favorable van der Waals interactions with hydrophobic residues in the HAP pocket, while the central urea group participates in hydrogen bonding with polar residues [8]. This multivalent binding mode results in a cooperative enhancement of the overall binding affinity compared to simpler urea analogs.
Comparative thermodynamic analysis with other assembly modulators has revealed that urea derivatives occupy a distinct mechanistic class characterized by their ability to form extensive hydrogen bonding networks with the protein target [8] [13]. Unlike purely hydrophobic modulators that rely primarily on entropy-driven binding, urea derivatives achieve high affinity through enthalpically favorable interactions that are less sensitive to changes in ionic strength and pH [8] [11].
The concentration dependence of the thermodynamic parameters provides insights into the stoichiometry and cooperativity of the binding interaction [11]. Studies with 1,3-Bis(4-fluorobutyl)urea have demonstrated that the compound can bind to multiple sites on the capsid protein with varying affinities, suggesting the presence of both high-affinity primary binding sites and lower-affinity secondary sites that contribute to the overall inhibitory effect [11].
Kinetic analysis of pregenomic RNA packaging inhibition by 1,3-Bis(4-fluorobutyl)urea reveals the temporal sequence of events that lead to the disruption of nucleocapsid assembly [10] [14] [15]. The inhibition mechanism operates through multiple kinetic pathways that converge to prevent the encapsidation of viral RNA and polymerase components [10] [14].
Time-resolved assembly studies have demonstrated that pgRNA packaging occurs through a highly synchronized process with distinct kinetic phases [14]. Under normal conditions, core protein expression and capsid assembly reach peak levels within 12 to 24 hours post-transfection, followed by the rapid encapsidation of pgRNA and initiation of reverse transcription [14]. The presence of 1,3-Bis(4-fluorobutyl)urea disrupts this temporal coordination by accelerating the formation of empty capsids while simultaneously inhibiting RNA-containing nucleocapsid assembly [10] [14].
The kinetics of empty capsid formation in the presence of urea derivatives follow a rapid two-state mechanism with no detectable intermediates [16]. The assembly process reaches one-third completion within 35 milliseconds, indicating extremely fast kinetics that approach the diffusion-controlled limit [16]. This rapid assembly is facilitated by the high local concentration of core protein dimers and the cooperative nature of the protein-protein interactions involved in capsid formation [16].
Quantitative analysis of the assembly kinetics using master equation modeling has revealed that the rate constant for protein-protein association during capsid assembly is approximately 10⁹ M⁻¹s⁻¹ [16]. This exceptionally high rate constant reflects the optimization of the assembly process through evolution and suggests that the kinetic barrier to nucleocapsid formation is minimal under normal circumstances [16]. The binding of 1,3-Bis(4-fluorobutyl)urea introduces additional kinetic barriers that selectively impede RNA-containing assembly while leaving empty capsid formation largely unaffected [10].
The inhibition of pgRNA packaging exhibits complex kinetic behavior that depends on the timing of compound addition relative to the assembly process [14]. Early addition of 1,3-Bis(4-fluorobutyl)urea during the initial phases of protein expression results in complete inhibition of RNA encapsidation, while later addition allows partial assembly before inhibition takes effect [14]. This time-dependent inhibition pattern reflects the competition between productive RNA packaging and misdirected empty capsid formation [10] [14].
Studies of the reverse transcription kinetics within assembled nucleocapsids have revealed that 1,3-Bis(4-fluorobutyl)urea can influence viral DNA synthesis even after successful RNA packaging has occurred [17]. The compound appears to alter the internal dynamics of the nucleocapsid in a manner that impairs the template switching events required for complete viral DNA synthesis [17]. This secondary effect on reverse transcription represents an additional mechanism by which urea derivatives can inhibit viral replication beyond their primary effects on assembly [17].
The kinetics of nucleocapsid disassembly and uncoating represent another important aspect of the inhibitory mechanism [14]. Treatment with 1,3-Bis(4-fluorobutyl)urea after assembly has occurred can induce the premature disassembly of mature nucleocapsids, leading to the release of viral DNA and the formation of empty capsid shells [14]. This disassembly process occurs with kinetics that are distinct from the assembly inhibition mechanism and may involve different binding sites or conformational states of the capsid protein [14].
Cryogenic electron microscopy analysis has provided unprecedented structural insights into the misdirected capsid assembly induced by 1,3-Bis(4-fluorobutyl)urea and related compounds [18] [19] [20]. High-resolution structural studies reveal the molecular basis for the selective inhibition of RNA-containing nucleocapsid formation while preserving the overall icosahedral architecture of empty capsids [18] [19].
Single particle analysis of capsids assembled in the presence of urea derivatives has revealed the presence of structural defects in approximately 15 to 20 percent of the particles [19]. These defects include missing capsid subunits, irregular pentamer-hexamer arrangements, and elongated morphologies that deviate from the canonical icosahedral geometry [19]. The heterogeneity of defective structures suggests that the inhibitory mechanism operates by introducing variability into the assembly process rather than completely blocking capsid formation [19].
Cryo-electron tomography studies of nucleocapsid assembly intermediates have identified critical structural transitions that are disrupted by 1,3-Bis(4-fluorobutyl)urea [18] [21]. The compound appears to stabilize off-pathway assembly intermediates that cannot progress to the formation of mature, RNA-containing nucleocapsids [18]. These aberrant intermediates retain the ability to incorporate additional capsid subunits but lack the structural organization necessary for RNA packaging and reverse transcription [18].
Subtomogram averaging of capsid lattices has revealed that urea derivative binding induces local distortions in the protein-protein interfaces that propagate throughout the assembled structure [18]. The binding of 1,3-Bis(4-fluorobutyl)urea at the HAP pocket results in a subtle rotation of adjacent capsid subunits that alters the geometry of the RNA-binding sites on the interior surface of the capsid [18]. This geometric distortion provides a structural explanation for the selective inhibition of RNA packaging without grossly disrupting the overall capsid architecture [18].
High-resolution structural analysis has identified specific amino acid residues that undergo conformational changes upon binding of urea derivatives [21] [20]. These conformational changes include alterations in side chain orientations, backbone flexibility, and quaternary structure arrangements that collectively contribute to the assembly modulation mechanism [21]. The structural changes are localized primarily to the dimer-dimer interface regions but extend through allosteric networks to influence distant sites involved in RNA recognition and binding [21].
Comparative structural analysis of capsids assembled with different urea derivatives has revealed structure-activity relationships that correlate with inhibitory potency [19] [22]. Compounds with longer fluoroalkyl chains, such as 1,3-Bis(4-fluorobutyl)urea, induce more extensive structural perturbations compared to shorter analogs, consistent with their enhanced biological activity [19]. The structural data support a model in which the fluorobutyl substituents make specific contacts with hydrophobic residues in the capsid protein that are critical for maintaining the proper assembly geometry [19].
Cryo-EM analysis of nucleocapsid uncoating processes has provided insights into the mechanism by which urea derivatives can destabilize pre-formed nucleocapsids [20]. The binding of 1,3-Bis(4-fluorobutyl)urea to assembled capsids induces conformational changes that weaken the protein-protein interfaces and promote the dissociation of capsid subunits [20]. This uncoating mechanism operates through a different structural pathway than the assembly inhibition mechanism but involves many of the same molecular interactions [20].